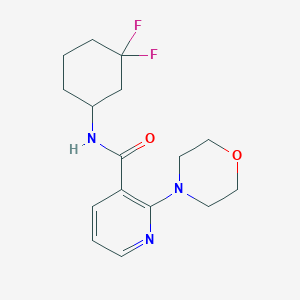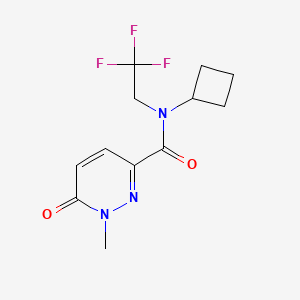
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, a morpholine ring, and a pyridine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Difluorocyclohexyl Intermediate: The starting material, 3,3-difluorocyclohexanone, undergoes a reductive amination with an amine to form the corresponding difluorocyclohexylamine.
Pyridine Carboxamide Formation: The difluorocyclohexylamine is then reacted with 2-chloropyridine-3-carboxylic acid under basic conditions to form the pyridine carboxamide intermediate.
Morpholine Substitution: Finally, the pyridine carboxamide intermediate is treated with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would depend on further research and clinical trials.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest to companies involved in chemical manufacturing and drug development.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-difluorocyclohexyl)-2-pyridin-3-ylcarboxamide: Similar structure but lacks the morpholine ring.
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylbenzamide: Similar structure but with a benzamide instead of a pyridine carboxamide.
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
Uniqueness
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide is unique due to the combination of its difluorocyclohexyl group, morpholine ring, and pyridine carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that distinguish it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,3-difluorocyclohexyl)-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c17-16(18)5-1-3-12(11-16)20-15(22)13-4-2-6-19-14(13)21-7-9-23-10-8-21/h2,4,6,12H,1,3,5,7-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGOUZFTWVSKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NC(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7077654.png)

![2-Methyl-6-[4-(methylsulfonylmethyl)piperidin-1-yl]pyridine](/img/structure/B7077663.png)
![4-[6-[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B7077670.png)
![2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7077672.png)

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea](/img/structure/B7077699.png)

![[5-[(4-Fluorophenoxy)methyl]furan-2-yl]-[4-(oxolan-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7077719.png)
![4-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7077720.png)
![Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate](/img/structure/B7077737.png)
![5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid](/img/structure/B7077753.png)
![3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid](/img/structure/B7077758.png)
![5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7077764.png)
